molecular formula C13H20BrNO B5164502 N-[3-(3-bromophenoxy)propyl]butan-1-amine

N-[3-(3-bromophenoxy)propyl]butan-1-amine

Cat. No.: B5164502
M. Wt: 286.21 g/mol
InChI Key: VMJLMZRVYIREAO-UHFFFAOYSA-N
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Description

N-[3-(3-bromophenoxy)propyl]butan-1-amine is an organic compound with the molecular formula C13H20BrNO It is a derivative of butan-1-amine, where the amine group is substituted with a 3-(3-bromophenoxy)propyl group

Properties

IUPAC Name

N-[3-(3-bromophenoxy)propyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO/c1-2-3-8-15-9-5-10-16-13-7-4-6-12(14)11-13/h4,6-7,11,15H,2-3,5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJLMZRVYIREAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-bromophenoxy)propyl]butan-1-amine typically involves the reaction of 3-bromophenol with 1,3-dibromopropane to form 3-(3-bromophenoxy)propane. This intermediate is then reacted with butan-1-amine under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-bromophenoxy)propyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenoxypropylbutan-1-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenoxypropylbutan-1-amine.

    Substitution: Formation of hydroxyl, thiol, or amine-substituted derivatives.

Scientific Research Applications

N-[3-(3-bromophenoxy)propyl]butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(3-bromophenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may facilitate binding to hydrophobic pockets within proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromopropyl)phthalimide: Similar in structure but contains a phthalimide group instead of a butan-1-amine.

    N-(3-bromopropyl)aniline: Contains an aniline group instead of a butan-1-amine.

    N-(3-bromopropyl)morpholine: Contains a morpholine group instead of a butan-1-amine.

Uniqueness

N-[3-(3-bromophenoxy)propyl]butan-1-amine is unique due to its specific combination of a bromophenoxy group and a butan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

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